molecular formula C23H36O3 B14240673 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid CAS No. 496811-17-7

2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid

Cat. No.: B14240673
CAS No.: 496811-17-7
M. Wt: 360.5 g/mol
InChI Key: RIXNONLMBFYYKR-UHFFFAOYSA-N
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Description

2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a long aliphatic chain attached to a benzene ring with a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with hexadec-9-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-(Hexadec-9-EN-1-YL)-6-carboxybenzoic acid.

    Reduction: Formation of 2-(Hexadecyl)-6-hydroxybenzoic acid.

    Substitution: Formation of 2-(Hexadec-9-EN-1-YL)-6-halobenzoic acid.

Scientific Research Applications

2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aliphatic chain can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadec-9-EN-1-YL)-4-hydroxybenzoic acid
  • 2-(Hexadec-9-EN-1-YL)-3-hydroxybenzoic acid
  • 2-(Hexadec-9-EN-1-YL)-5-hydroxybenzoic acid

Uniqueness

2-(Hexadec-9-EN-1-YL)-6-hydroxybenzoic acid is unique due to the position of the hydroxyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

CAS No.

496811-17-7

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

2-hexadec-9-enyl-6-hydroxybenzoic acid

InChI

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(24)22(20)23(25)26/h7-8,16,18-19,24H,2-6,9-15,17H2,1H3,(H,25,26)

InChI Key

RIXNONLMBFYYKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

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